1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one
Overview
Description
The compound “1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one” is likely to be an organic compound containing a bromophenyl group attached to an indazole ring. The indazole ring is a bicyclic compound, consisting of two nitrogen atoms in a pentacyclic arrangement . The presence of bromine indicates that it might be reactive and could undergo various substitution reactions.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, likely involves an indazole ring system with a bromophenyl group attached. The indazole portion is a bicyclic structure involving two nitrogen atoms. The bromophenyl group is a phenyl ring (a cyclic group of six carbon atoms) with a bromine atom attached .Chemical Reactions Analysis
The bromine atom in the bromophenyl group is likely to be quite reactive, making it susceptible to various substitution reactions. The indazole ring might also participate in reactions, particularly at the nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As an organic compound, “this compound” is likely to be relatively nonpolar and may have low solubility in water. The presence of the bromine atom might make the compound denser than many other organic compounds .Scientific Research Applications
Antimicrobial Activities
Research into derivatives of bromophenyl and indazolone compounds has shown promising antimicrobial properties. A study by Zhao et al. (2012) on 1,2,3-triazole derivatives, which share a bromophenyl component, demonstrated significant antimicrobial activities against M.a. and E.c. strains, suggesting potential applications in developing new antimicrobial agents (Zhao et al., 2012).
Chemical Synthesis Techniques
The synthesis of 1-substituted benzimidazoles from o-bromophenyl isocyanide, as explored by Lygin and Meijere (2009), provides insights into novel chemical synthesis pathways that might be applicable to compounds with structures similar to 1-(3-bromophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-one. This study showcases the versatility of bromophenyl derivatives in synthesizing heterocyclic compounds, offering a foundation for future research in this area (Lygin & Meijere, 2009).
Heterocyclic Compound Synthesis
Jiang et al. (2014) reported on the one-pot synthesis of triaryltriazoles from substituted oxadiazoles, involving bromophenyl compounds. This method emphasizes the structural versatility and reactivity of bromophenyl derivatives, pointing to their utility in synthesizing complex heterocyclic structures, which could be relevant for the synthesis and functionalization of this compound (Jiang et al., 2014).
Novel Ligand Synthesis
Research on bromoethylsulfonium salts by Yar et al. (2009) demonstrates their effectiveness in the synthesis of heterocyclic compounds, including morpholines and benzoxazepines. This highlights the potential for using bromophenyl derivatives in ligand synthesis, offering a route to novel compounds with applications in medicinal chemistry and material science (Yar et al., 2009).
Mechanism of Action
- The compound’s primary target is mitogen-activated protein kinase 10 (MAPK10) . MAPK10, also known as c-Jun N-terminal kinase 3 (JNK3), belongs to the mitogen-activated protein kinase (MAPK) family.
Target of Action
Pharmacokinetics
- Information on absorption is not available. Metabolite characterization indicates demethylation of the compound . Details regarding elimination are not provided.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-bromophenyl)-6,7-dihydro-5H-indazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c14-9-3-1-4-10(7-9)16-12-5-2-6-13(17)11(12)8-15-16/h1,3-4,7-8H,2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYIQOHIHLQCHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2C3=CC(=CC=C3)Br)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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